2-{2-[(4-Carboxypyridin-2-yl)oxy]ethoxy}pyridine-4-carboxylic acid
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Overview
Description
Preparation Methods
The synthesis of 2-{2-[(4-Carboxypyridin-2-yl)oxy]ethoxy}pyridine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-carboxypyridine with ethylene glycol in the presence of a suitable catalyst to form the desired product . The reaction conditions typically include a temperature range of 80-120°C and a reaction time of 12-24 hours. Industrial production methods may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-{2-[(4-Carboxypyridin-2-yl)oxy]ethoxy}pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, along with appropriate catalysts and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
2-{2-[(4-Carboxypyridin-2-yl)oxy]ethoxy}pyridine-4-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-{2-[(4-Carboxypyridin-2-yl)oxy]ethoxy}pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique properties and activities, depending on the nature of the metal ion and the coordination environment . Additionally, the compound may interact with biological macromolecules, such as proteins and nucleic acids, influencing their structure and function .
Comparison with Similar Compounds
2-{2-[(4-Carboxypyridin-2-yl)oxy]ethoxy}pyridine-4-carboxylic acid can be compared with other similar compounds, such as:
2,2’-Bipyridine-4,4’-dicarboxylic acid: This compound shares a similar bipyridine core but differs in the substitution pattern and functional groups.
5-((4-Carboxypyridin-2-yl)oxy)isophthalic acid: This compound has a similar carboxypyridine moiety but is attached to an isophthalic acid scaffold.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both carboxylic acid and ether functional groups, which confer distinct chemical and physical properties .
Properties
IUPAC Name |
2-[2-(4-carboxypyridin-2-yl)oxyethoxy]pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O6/c17-13(18)9-1-3-15-11(7-9)21-5-6-22-12-8-10(14(19)20)2-4-16-12/h1-4,7-8H,5-6H2,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKRKJMHWVUAOEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)O)OCCOC2=NC=CC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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